Complete vs. Partial Network Degradation: BGPDS-Diepoxide System versus DTDA-Cured DGEBA System
In a direct head-to-head comparison, epoxy resins synthesized from BGPDS diepoxide and hexamethylenediamine (HMDA) underwent complete degradation into fully soluble fragments within 30–60 min when treated with 10 mol% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF at 100 °C, or alternatively under photo-irradiation at 245 nm (2 mW/cm²) [1]. Under identical conditions, the reference resin containing disulfide bonds only in the diamine moiety (DGEBA cured with 4,4′-dithiodianiline, DTDA) degraded only partially and remained substantially undissolved [1]. A conventional DGEBA-based epoxy without disulfide bonds exhibited no degradation whatsoever [1].
| Evidence Dimension | Degradation completeness under chemical stimulus |
|---|---|
| Target Compound Data | BGPDS + HMDA: Complete dissolution into soluble fragments in 30–60 min (DBU, 100 °C or 245 nm photo-irradiation) |
| Comparator Or Baseline | DGEBA + DTDA (disulfide in curing agent only): Partial degradation, insoluble residues persist. DGEBA + MDA (no disulfide): No degradation. |
| Quantified Difference | Binary: Complete vs. partial vs. no degradation. Time-to-complete-degradation: ~30–60 min for BGPDS system. |
| Conditions | DBU (10 mol%) in DMF at 100 °C, or photo-irradiation at 245 nm, 2 mW/cm² |
Why This Matters
Procurement of BGPDS-based epoxy precursors is essential for applications requiring complete chemical recyclability or triggered disassembly—outcomes unattainable with disulfide-in-hardener-only formulations.
- [1] Takahashi A, Ohishi T, Goseki R, Otsuka H. Degradable epoxy resins prepared from diepoxide monomer with dynamic covalent disulfide linkage. Polymer. 2016;82:319–326. DOI: 10.1016/j.polymer.2015.11.057. View Source
